Malic acid, a dicarboxylic acid, exists as two isomers: L-malic acid and D-malic acid. L-malic acid is the naturally occurring form found in fruits like apples and grapes, contributing to their tart taste. [, , ]
Source: L-malic acid is naturally abundant in fruits like apples and grapes. [, , ] It plays a crucial role in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in living organisms.
Classification: Malic acid is classified as a dicarboxylic acid, containing two carboxyl functional groups (-COOH). []
Role in Scientific Research: Malic acid is investigated for various applications:* Plant Physiology: Studied for its role in aluminum tolerance in plants, involvement in Crassulacean acid metabolism (CAM), and its secretion from plant roots. [, , , ]* Food Science: Used as a food additive for its tart flavor and as a component in wine production. [, , ]* Microbiology: Explored as a carbon source for microbial growth and its influence on fermentation processes. [, , ]* Material Science: Used in the synthesis of biodegradable polymers for various applications, including drug delivery and controlled-release systems. []* Environmental Science: Studied for its potential role in mobilizing heavy metals in soil, potentially aiding in bioremediation strategies. []
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